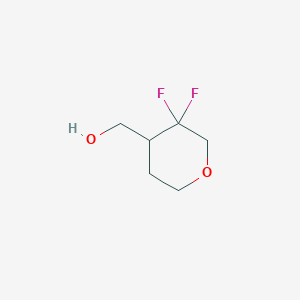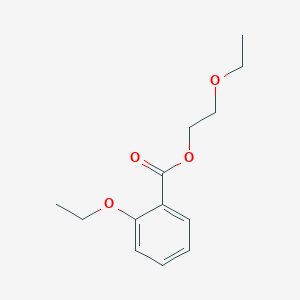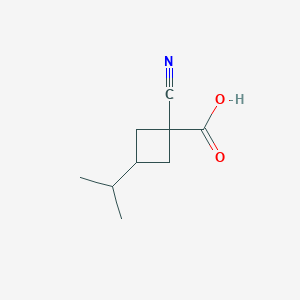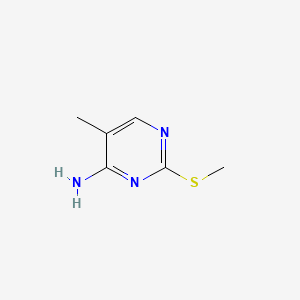![molecular formula C14H13NOS B13060065 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridiniumolate core with a phenyl-2-propenyl sulfanyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate typically involves the reaction of pyridine derivatives with phenyl-2-propenyl sulfanyl compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the pyridiniumolate structure. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridiniumolate to its corresponding pyridine derivative.
Substitution: The phenyl-2-propenyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridiniumolates depending on the reagents used.
科学研究应用
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl-2-propenyl sulfanyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(3-Phenyl-2-propenyl)sulfanyl]aniline
- 2-[(3-Phenyl-2-propenyl)sulfanyl]phenylamine
Uniqueness
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate is unique due to its pyridiniumolate core, which imparts distinct chemical and biological properties compared to other similar compounds
属性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC 名称 |
1-oxido-2-[(E)-3-phenylprop-2-enyl]sulfanylpyridin-1-ium |
InChI |
InChI=1S/C14H13NOS/c16-15-11-5-4-10-14(15)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ |
InChI 键 |
UMKMFAFMYLQIMR-RMKNXTFCSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/CSC2=CC=CC=[N+]2[O-] |
规范 SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=[N+]2[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4,4-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13059983.png)
![10-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13059987.png)
![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13059991.png)
![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
![5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13059995.png)


![(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene](/img/structure/B13060005.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
![1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)

![1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13060056.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate](/img/structure/B13060062.png)
